molecular formula C23H25N3O B2687028 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 478029-31-1

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2687028
CAS No.: 478029-31-1
M. Wt: 359.473
InChI Key: IUTUUFRWQOSQSX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has a phenyl group (a benzene ring), a piperidino group (a six-membered ring with one nitrogen atom), and a 2-methylbenzyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring, the attachment of the phenyl group, the formation of the piperidino ring, and the attachment of the 2-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, reactions could occur at the benzylic position (the carbon atom next to the benzene ring in the 2-methylbenzyl group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

Pharmacological Potential

Compounds with the pyridazinone structure, such as ABT-963, have demonstrated significant pharmacological potential. ABT-963, for instance, has been identified as a potent and selective COX-2 inhibitor with improved aqueous solubility and high oral anti-inflammatory potency compared to other COX-2 inhibitors like celecoxib and rofecoxib. It has shown efficacy in reducing prostaglandin E2 production, edema, nociception, and notably, bone loss and soft tissue destruction in animal models, pointing towards its utility in managing pain and inflammation associated with arthritis (M. Asif, 2016).

Antituberculosis Activity

Another compound, Macozinone (PBTZ169), is undergoing clinical studies for the treatment of tuberculosis (TB). This research emphasizes the drug's target, decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. The pilot clinical studies of Macozinone raise optimism for its development towards more efficient TB drug regimens, showcasing the role of pyridazinone derivatives in addressing infectious diseases (V. Makarov & K. Mikušová, 2020).

Environmental Remediation

The applications of redox mediators in the treatment of organic pollutants by using oxidoreductive enzymes have been explored, highlighting the degradation of recalcitrant compounds in wastewater. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading pollutants, which could be pivotal in the enzymatic treatment of aromatic compounds in industrial effluents. This research illustrates the potential environmental applications of pyridazinone derivatives in facilitating more effective wastewater treatment processes (Maroof Husain & Q. Husain, 2007).

Antioxidant Capacity Measurement

The ABTS/PP Decolorization Assay, which involves the use of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), is a prevalent method for measuring the antioxidant capacity of compounds. This review focuses on elucidating the reaction pathways of the ABTS decolorization assay, indicating the potential of pyridazinone derivatives in contributing to the understanding and measurement of antioxidant capacities in various samples. It points towards the intricate chemical reactions underlying antioxidant assays and the importance of such compounds in analytical chemistry (I. Ilyasov et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, if it is intended to be used as a drug .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18-10-6-7-13-20(18)17-26-22(27)16-21(25-14-8-3-9-15-25)23(24-26)19-11-4-2-5-12-19/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUUFRWQOSQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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